4-(2H-tetrazol-5-yl)benzonitrile

Physicochemical profiling ADME prediction Chromatographic method development

4-(2H-Tetrazol-5-yl)benzonitrile (CAS 14389-10-7) is a 5-substituted-1H-tetrazole possessing a para-cyanophenyl substituent (C₈H₅N₅, MW 171.16 g/mol). It is commercially available as a research chemical with a standard purity specification of 98%.

Molecular Formula C8H5N5
Molecular Weight 171.16 g/mol
CAS No. 14389-10-7
Cat. No. B086932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2H-tetrazol-5-yl)benzonitrile
CAS14389-10-7
Molecular FormulaC8H5N5
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NNN=N2
InChIInChI=1S/C8H5N5/c9-5-6-1-3-7(4-2-6)8-10-12-13-11-8/h1-4H,(H,10,11,12,13)
InChIKeyKFSAVNQQBAZFIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2H-Tetrazol-5-yl)benzonitrile (CAS 14389-10-7): Procurement-Relevant Identity and Physicochemical Baseline


4-(2H-Tetrazol-5-yl)benzonitrile (CAS 14389-10-7) is a 5-substituted-1H-tetrazole possessing a para-cyanophenyl substituent (C₈H₅N₅, MW 171.16 g/mol). It is commercially available as a research chemical with a standard purity specification of 98% . The compound exists as a crystalline solid whose tetrazole and benzonitrile rings adopt a near-planar conformation, a structural feature that distinguishes it from its ortho- and meta-substituted isomers [1]. As a tetrazole-containing benzonitrile, it serves as a versatile intermediate for constructing angiotensin II receptor antagonist pharmacophores and as an anionic ligand precursor in coordination chemistry [2].

Para-substituted tetrazole building block for coordination and medicinal chemistry research
Crystalline solid format compatible with synthesis and crystallization studies
Linear geometry enables bridging ligand design and scaffold extension workflows

Why Para-Substitution Matters: 4-(2H-Tetrazol-5-yl)benzonitrile Cannot Be Replaced by Its Ortho or Meta Isomers Without Consequence


The three positional isomers of (tetrazol-5-yl)benzonitrile—para (CAS 14389-10-7), meta (CAS 50907-33-0), and ortho (CAS 71515-74-7)—are chemically distinct entities that are not interchangeable in synthesis workflows. The para isomer exhibits a substantially higher computed LogP (1.81) compared to the meta (LogP 0.74) and ortho (XLogP3 0.9) isomers, resulting in markedly different lipophilicity and chromatographic behavior [1][2]. Critically, crystal structure analysis of the ortho isomer reveals a dihedral angle of 37.14° between the aryl and tetrazole rings [3], whereas the para isomer adopts a more coplanar geometry that directly influences intermolecular packing, coordination geometry in metal complexes, and the linear extension required for biphenyl-tetrazole sartan pharmacophores. Substituting one isomer for another without verifying regiochemistry risks synthetic route failure and invalidates structure-activity relationship (SAR) extrapolations.

Substantially higher computed lipophilicity alters reversed-phase retention and partitioning relative to ortho/meta isomers.
Near-planar para conformation vs bent ortho geometry prevents direct substitution in bridging ligand applications.
Computed pKa differences may shift ionization states under identical buffer conditions, affecting extraction and bioassay interpretation.

Quantitative Differentiation Evidence for 4-(2H-Tetrazol-5-yl)benzonitrile (CAS 14389-10-7) Against Positional Isomers


Lipophilicity Differentiation: LogP of Para Isomer Exceeds Ortho and Meta Isomers by 0.9–1.1 Log Units

The computed octanol-water partition coefficient (LogP) of 4-(2H-tetrazol-5-yl)benzonitrile is 1.81 [1], representing a >2-fold increase in lipophilicity over the meta isomer (LogP 0.74) [2] and a >8-fold increase over the ortho isomer (XLogP3 0.9) [3]. This difference is predictive of substantially altered retention time in reversed-phase HPLC and differential membrane permeability, directly impacting purification strategy and biological assay design.

Lipophilicity (LogP)
Cross-study comparable
LogP 1.81 (para) vs 0.74 (meta) / 0.9 (ortho); Δ +1.07 vs meta
Informs isomer verification in reversed-phase method development.
Physicochemical profiling ADME prediction Chromatographic method development

Acid-Base Behavior: Computed pKa of Para Isomer (7.44) Informs pH-Dependent Extraction and Salt Formation

The tetrazole N–H proton in 4-(2H-tetrazol-5-yl)benzonitrile has a computed pKa of 7.44 [1], meaning the compound is approximately 50% ionized at physiological pH 7.4. This pKa is influenced by the electron-withdrawing para-cyano substituent. While experimental pKa data for the meta and ortho isomers are not directly available in the same dataset, the para isomer's pKa is consistent with the class of 5-aryltetrazoles bearing an electron-withdrawing group at the para position, which generally elevates acidity relative to meta-substituted congeners due to resonance effects [2].

Acid Dissociation (pKa)
Class-level inference
pKa ≈ 7.44 (computed); unsubstituted phenyltetrazole ~4.9
Indicates ~50% ionization at pH 7.4; isomer comparison data unavailable.
No experimental pKa values identified for isomers.
Ionization state Salt screening pH-dependent solubility

Synthesis Efficiency: Para Isomer Obtained in ~97% Yield from Terephthalonitrile Under Mild Conditions

In a published CuSO₄·5H₂O-catalyzed [3+2] cycloaddition protocol, 4-(2H-tetrazol-5-yl)benzonitrile was obtained in approximately 97% yield from terephthalonitrile and sodium azide in DMSO at mild temperature . This yield compares favorably to other 5-aryltetrazoles in the same study (e.g., 5-phenyl-1H-tetrazole ~96%; 5-(4-nitrophenyl)-1H-tetrazole ~87%), demonstrating that the para-cyanophenyl substrate is well-tolerated by this synthetic method. The free para-cyano group remains available for further derivatization, a feature absent in ortho-substituted analogs where steric hindrance may reduce cycloaddition efficiency.

Synthetic Yield
Data to verify
~97% isolated yield from terephthalonitrile via Cu-catalyzed cycloaddition
Supports synthetic route selection; verify with supplier documentation.
Source not provided; data verification recommended.
Synthetic methodology Process chemistry Building-block sourcing

Molecular Geometry: Near-Planar Conformation of Para Isomer Enables Linear Bridging Coordination Mode vs. Bent Ortho Geometry

Single-crystal X-ray diffraction of 2-(1H-tetrazol-5-yl)benzonitrile (ortho isomer) reveals a dihedral angle of 37.14(11)° between the benzonitrile and tetrazole rings [1]. In contrast, the para isomer adopts a near-planar conformation (torsion angle C(4)-C(7)-C(8)-C(9) = -179(2)°, deviation from planarity within 0.2 Å) when incorporated into a 4-(tetrazol-5-yl)phenyl framework [2]. This geometric distinction is functionally significant: the linear para geometry permits the tetrazolate anion to act as a rigid, rod-like μ₂-bridging ligand between two metal centers, as demonstrated in dinuclear Re(I) and Fe(II) complexes of 5-(4-cyanophenyl)tetrazolate [3]. The bent ortho isomer precludes equivalent bridging behavior.

Molecular Geometry
Head-to-head comparison
Near-planar (torsion ≈ 179°) vs ortho 37.14° dihedral
Linear bridging vs bent chelating coordination; fundamental for ligand design.
Coordination chemistry Crystal engineering Ligand design

Pharmacophore Relevance: Para-Cyanophenyltetrazole as Direct Precursor to Biphenyltetrazole Sartan Warhead

The para substitution pattern of 4-(2H-tetrazol-5-yl)benzonitrile maps directly onto the linear biphenyltetrazole motif that constitutes the canonical angiotensin II AT₁ receptor pharmacophore present in losartan, valsartan, irbesartan, and candesartan [1]. The para-cyano group can be elaborated via cross-coupling to generate the biphenyl scaffold, while the tetrazole ring serves as a carboxylate bioisostere. The meta isomer (3-(2H-tetrazol-5-yl)benzonitrile, CAS 50907-33-0) is also reported as an intermediate in sartan synthesis [2], but the para orientation yields a linear molecular geometry more closely mimicking the final drug topology. No comparable sartan-pathway utility has been documented for the ortho isomer.

Pharmacophore Utility
Class-level inference
Direct precursor to linear biphenyltetrazole scaffold
Supports scaffold selection for sartan analog synthesis; synthetic pathway context.
No binding data for isolated intermediates.
Medicinal chemistry Angiotensin II receptor Sartan synthesis

Research and Industrial Application Scenarios Where 4-(2H-Tetrazol-5-yl)benzonitrile (CAS 14389-10-7) Provides Verifiable Advantage


Synthesis of Linear Biphenyltetrazole Angiotensin II Receptor Antagonist Pharmacophores

The para-cyanophenyl substitution pattern of 4-(2H-tetrazol-5-yl)benzonitrile provides a geometrically linear scaffold that maps directly onto the biphenyltetrazole warhead of sartan-class antihypertensives [1]. The nitrile group serves as a handle for Suzuki or Negishi cross-coupling to install a biphenyl moiety, while the pre-installed tetrazole eliminates the need for late-stage tetrazole formation on the elaborated scaffold—a step that often proceeds with modest yield and requires hazardous azide reagents . This synthetic logic makes the para isomer preferable to the meta isomer when the target is a linear 4'-tetrazolyl-biphenyl system, as it reduces the number of post-coupling transformations.

Construction of Dinuclear Metal Complexes with Rod-Like Bridging Tetrazolate Ligands

When deprotonated to 5-(4-cyanophenyl)tetrazolate, the para isomer functions as a rigid, μ₂-bridging ligand that spans two metal centers in a near-linear geometry. This has been exploited in the synthesis of dinuclear Re(I) and Fe(II) complexes where electronic communication between metal centers is mediated through the tetrazolate bridge [1]. The ortho isomer, with its 37° aryl-tetrazole twist, places metal centers in a bent, proximate arrangement that favors chelation over linear bridging, fundamentally altering the photophysical and electrochemical properties of the resulting complexes. Researchers selecting a bridging tetrazolate ligand for multimetallic assemblies or molecular wire constructs should therefore specify the para isomer.

Calcium Oxalate Crystallization Inhibition Studies Requiring Metabolically Stable Tetrazole Modifiers

Tetrazole-based small molecules have been evaluated as crystal growth modifiers of calcium oxalate monohydrate (COM), the primary constituent of kidney stones [1]. In proof-of-principle studies, 5-(4-cyanophenyl)tetrazolate was shown to impact COM crystallization through selective adsorption onto crystal faces . The para-cyano substituent provides a useful spectroscopic handle (ν(C≡N) ~2230 cm⁻¹ in IR) for tracking compound fate during crystallization assays. The choice of the para isomer over meta or ortho analogs is driven by the linear geometry that maximizes surface contact with the growing crystal lattice, a factor directly correlated with inhibition efficacy.

DFT and Computational Chemistry Studies on 5-Aryltetrazole Electronic Structure

The para isomer provides a computationally tractable, symmetric model system for density functional theory (DFT) studies of tetrazole electronic structure, aromaticity, and proton-transfer energetics. Its computed LogP (1.81), LogD (1.54 at pH 7.4), and pKa (7.44) serve as reference values for benchmarking computational methods against experimental data [1]. The near-coplanar geometry simplifies conformational analysis, while the electron-withdrawing cyano group provides a well-defined perturbation for studying substituent effects on tetrazole acidity and ring aromaticity—making this isomer preferred over the conformationally more complex ortho analog.

Application
Selection Property
Validation Focus
AT₁ receptor ligand synthesis research
Linear para geometry for scaffold extension
Synthetic route efficiency and tetrazole pre-installation
Bridging tetrazolate ligand for multimetallic complexes
Rigid μ₂-bridging geometry
Coordination mode and electronic communication studies
Calcium oxalate crystallization inhibition studies
Para-cyano substituent as IR handle
Crystal face adsorption and inhibition efficacy assessment
Computational benchmarking of 5-aryltetrazoles
Near-coplanar conformation for simplified modeling
Computed vs experimental LogP and pKa comparison

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